

An In-depth Technical Guide to 2-Formylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanobenzaldehyde

Cat. No.: B126161

[Get Quote](#)

Introduction

2-Formylbenzonitrile, commonly known as **2-cyanobenzaldehyde**, is a bifunctional aromatic organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.^[1] Its unique structure, featuring both an aldehyde and a nitrile group in an ortho position on a benzene ring, allows for a diverse range of chemical transformations. This makes it a valuable starting material for the synthesis of various heterocyclic compounds, particularly isoindolinones and phthalides.^[1] The cyano group, with its strong electron-withdrawing nature, polarity, and ability to act as a hydrogen bond acceptor, imparts favorable properties for drug design, enhancing interactions with biological targets and improving metabolic stability.^[2] This guide provides a comprehensive overview of 2-formylbenzonitrile, including its chemical properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

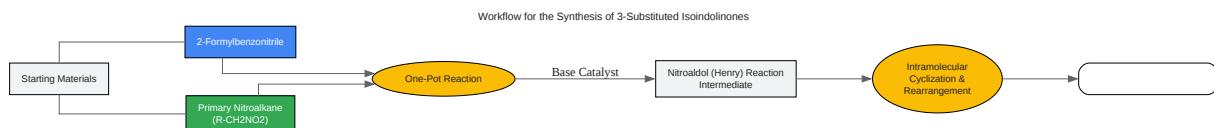
The systematic IUPAC name for this compound is 2-formylbenzonitrile.^[3] It is also widely known by its semi-systematic name, **2-cyanobenzaldehyde**.^[3]

Table 1: Physicochemical Properties of 2-Formylbenzonitrile

Property	Value	Reference
IUPAC Name	2-formylbenzonitrile	[3] [4]
Synonyms	2-Cyanobenzaldehyde, o-Cyanobenzaldehyde	[3] [5]
CAS Number	7468-67-9	[3] [6]
Molecular Formula	C ₈ H ₅ NO	[3] [6] [7]
Molecular Weight	131.13 g/mol	[3] [7]
Appearance	White to pale yellow solid/crystals	[2]
Melting Point	103-109 °C	[5] [7]
Boiling Point	284.9 °C	[7]
Flash Point	126.1 °C	[7]
SMILES	O=Cc1ccccc1C#N	
InChI Key	QVTPWONEVZJCCS-UHFFFAOYSA-N	[3]

Synthesis of 2-Formylbenzonitrile

Several synthetic routes to 2-formylbenzonitrile have been developed. A common laboratory-scale method involves the cyanation of an ortho-halobenzaldehyde. The following protocol describes a nickel-catalyzed cyanation of 2-chlorobenzaldehyde.


- Materials:
 - 2-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
 - Zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)
 - Nickel(II) chloride glyme complex (NiCl₂(glyme), 0.05 mmol, 11.0 mg)
 - 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol, 33.3 mg)

- Zinc dust (Zn, 0.2 mmol, 13.0 mg)
- 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 122.2 mg)
- Acetonitrile (CH₃CN), anhydrous (5.0 mL)
- Argon gas supply
- 25.0 mL sealed tube
- Procedure:
 - To a 25.0 mL sealed tube under an argon atmosphere, sequentially add NiCl₂(glyme), dppf, Zn dust, DMAP, and Zn(CN)₂.
 - Add 2-chlorobenzaldehyde to the tube, followed by anhydrous acetonitrile.
 - Seal the tube tightly and place it in a preheated oil bath at 80°C.
 - Maintain the reaction at this temperature with stirring for 20 hours.
 - After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature.
 - The reaction mixture is then filtered through a short plug of silica gel, washing with dichloromethane.
 - The filtrate is concentrated under reduced pressure.
 - The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield 2-formylbenzonitrile as a white solid.

Key Reactions and Applications in Drug Development

2-Formylbenzonitrile serves as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. Its bifunctional nature allows for elegant cascade reactions, providing rapid access to complex molecular architectures.[\[1\]](#)

A primary application is the synthesis of 3-substituted isoindolinones, which are important structural motifs in various biologically active compounds.[6][8] The reaction typically proceeds via a base-catalyzed, one-pot reaction with nitroalkanes.

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-substituted isoindolinones from 2-formylbenzonitrile.

This protocol is a general representation based on the mechanistic investigation of the base-catalyzed reaction between 2-formylbenzonitrile and primary nitroalkanes.

- Materials:
 - 2-Formylbenzonitrile
 - A primary nitroalkane (e.g., nitroethane, nitropropane)
 - A suitable base catalyst (e.g., a tertiary amine like DBU or a solid base)
 - An appropriate solvent (e.g., THF, CH_2Cl_2)
- Procedure:
 - Dissolve 2-formylbenzonitrile (1 equivalent) in the chosen solvent in a round-bottom flask.
 - Add the primary nitroalkane (1-1.2 equivalents) to the solution.
 - Add the base catalyst (catalytic amount, e.g., 0.1-0.2 equivalents) to the reaction mixture.

- Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
- The reaction initially forms a nitroaldol adduct via a Henry reaction. This intermediate subsequently undergoes an intramolecular cyclization onto the nitrile group, followed by rearrangement and loss of the nitro group (as nitrous acid, which is neutralized by the base) to form the stable isoindolinone ring.
- Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted isoindolinone.

Other significant applications include its use in the Baylis-Hillman reaction to synthesize 3-oxo-2,3-dihydro-1H-isoindoles and in reactions with amines to produce 3-(N-substituted amino)-1-isoindolenones.^[8] The versatility of 2-formylbenzonitrile continues to be explored for the creation of novel heterocyclic systems for various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Cyanobenzaldehyde | C₈H₅NO | CID 101209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Formylbenzonitrile 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 2-cyanobenzaldehyde [stenutz.eu]

- 6. scbt.com [scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. 2-Cyanobenzaldehyde | 7468-67-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Formylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126161#iupac-name-for-2-cyanobenzaldehyde\]](https://www.benchchem.com/product/b126161#iupac-name-for-2-cyanobenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com